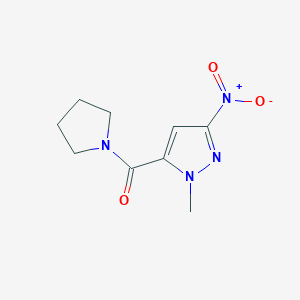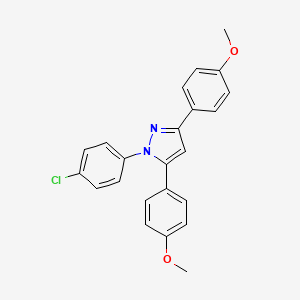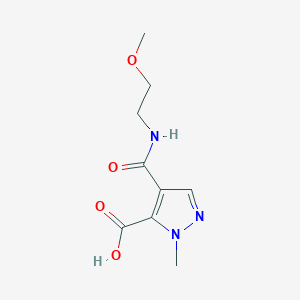
3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. Common reagents for this step include difluoromethyl halides or difluoromethyl sulfonates, often in the presence of a base.
Methylation: The methyl groups at the 1 and 5 positions can be introduced through alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl alcohols or acids. Reduction reactions can also occur, potentially reducing the iodine atom to a hydrogen atom.
Coupling Reactions: The iodine atom can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Difluoromethyl alcohols or acids.
Coupling Products: Various biaryl or aliphatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development. It can be used in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its derivatives may also find applications in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in certain substitution and coupling reactions.
4-Iodo-1,5-dimethyl-1H-pyrazole: Lacks the difluoromethyl group, potentially affecting its metabolic stability and bioavailability.
3-(Trifluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole: The trifluoromethyl group may confer different electronic properties compared to the difluoromethyl group, affecting the compound’s reactivity and interactions.
Uniqueness
3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1H-pyrazole is unique due to the presence of both the difluoromethyl and iodine substituents. This combination allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7F2IN2 |
|---|---|
Molecular Weight |
272.03 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H7F2IN2/c1-3-4(9)5(6(7)8)10-11(3)2/h6H,1-2H3 |
InChI Key |
UMTAFJREMBGUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10910534.png)
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
![1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910577.png)

![2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10910592.png)
![N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine](/img/structure/B10910593.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910599.png)

![4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910607.png)
![N-(naphthalen-1-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910613.png)



